DL-Glyceraldehyde-2-13C
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Overview
Description
DL-Glyceraldehyde-2-13C is a compound where the carbon-2 position is labeled with the stable isotope carbon-13. This labeling is often used in scientific research to trace and study metabolic pathways and reactions. The compound is a derivative of DL-Glyceraldehyde, which is a simple sugar and an important intermediate in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-2-13C can be synthesized through several methods. One common approach involves the oxidation of DL-Glycerol-2-13C using mild oxidizing agents. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the primary alcohol group to an aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and purity. The process may also include steps for the purification and isolation of the labeled compound to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
DL-Glyceraldehyde-2-13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form DL-Glyceric acid-2-13C.
Reduction: It can be reduced to form DL-Glycerol-2-13C.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mild oxidants like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Aldol condensation typically requires a base catalyst like sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl).
Major Products
Oxidation: DL-Glyceric acid-2-13C
Reduction: DL-Glycerol-2-13C
Condensation: More complex sugars and sugar alcohols
Scientific Research Applications
DL-Glyceraldehyde-2-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed tracking and analysis in various studies:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Employed in metabolic flux analysis to trace the flow of carbon through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which DL-Glyceraldehyde-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
DL-Glyceraldehyde-1-13C: Another labeled form where the carbon-1 position is labeled with carbon-13.
DL-Glyceraldehyde: The non-labeled form of the compound.
DL-Glycerol-2-13C: The reduced form of DL-Glyceraldehyde-2-13C.
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracing and studying specific metabolic pathways compared to other labeled or non-labeled forms .
Biological Activity
DL-Glyceraldehyde-2-13C (DLG-2-13C) is a stable isotope-labeled form of glyceraldehyde, a three-carbon sugar that plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. This article examines the biological activity of DLG-2-13C, focusing on its anticancer properties, metabolic effects, and potential therapeutic applications.
Overview of this compound
DL-Glyceraldehyde is known for its role as an intermediate in carbohydrate metabolism. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the compound's biological effects more precisely. DLG and its derivatives have been studied for their potential in cancer treatment due to their ability to inhibit glycolysis, a process often upregulated in cancer cells.
1. Inhibition of Glycolysis
Research has shown that DLG can significantly inhibit glycolysis in cancer cells, which is critical given the Warburg effect, where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. Studies indicate that DLG acts by targeting NAD(H)-dependent reactions, leading to a reduction in ATP production and promoting apoptosis in cancer cells .
Table 1: Effects of DLG on Cancer Cell Lines
Cell Line | Treatment | Effect on Glycolysis | Apoptosis Induction |
---|---|---|---|
Neuroblastoma | DLG | Inhibition | Increased |
Ehrlich Ascites | DLG + 2-DG | Significant reduction | Enhanced |
2. Case Studies
A notable study investigated the combined effects of DLG and 2-Deoxyglucose (2-DG) on Ehrlich ascites carcinoma (EAC) in mice. The results showed that both compounds reduced tumor weight and volume while increasing survival rates significantly. The combination therapy proved more effective than either agent alone .
In another study focusing on neuroblastoma cells, DLG treatment resulted in a marked decrease in cell proliferation due to disrupted redox balance and nucleotide biosynthesis pathways. The co-administration of antioxidants like N-acetyl-cysteine partially restored glycolytic function, indicating that oxidative stress plays a significant role in DLG's mechanism of action .
Metabolic Pathways Analysis
The application of 13C-labeling techniques has allowed researchers to analyze how DLG influences metabolic fluxes within cells. For instance, studies employing 13C-MFA (Metabolic Flux Analysis) have demonstrated that DLG alters the flow of carbon through glycolytic intermediates, leading to shifts in energy production and biosynthetic processes .
Table 2: Metabolic Effects of DLG-2-13C
Metabolic Pathway | Effect Observed |
---|---|
Glycolysis | Inhibition |
Nucleotide Biosynthesis | Significant reduction |
Redox Homeostasis | Disruption |
Safety and Toxicological Studies
The safety profile of DLG has also been evaluated through various toxicological studies. Histopathological examinations indicated that treatment with DLG did not lead to significant damage to liver or kidney tissues compared to untreated EAC-bearing controls. This suggests that while DLG effectively inhibits tumor growth, it may have a favorable safety profile when used at therapeutic doses .
Properties
IUPAC Name |
2,3-dihydroxy(213C)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.